molecular formula C15H21NO2 B457844 1-(2-Ethoxybenzoyl)-2-methylpiperidine

1-(2-Ethoxybenzoyl)-2-methylpiperidine

Cat. No.: B457844
M. Wt: 247.33g/mol
InChI Key: FCAHFHIFBQQYTP-UHFFFAOYSA-N
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Description

Structural Classification of 1-(2-Ethoxybenzoyl)-2-methylpiperidine

The structural classification of 1-(2-Ethoxybenzoyl)-2-methylpiperidine places it within the broader category of N-acylpiperidines , specifically as a member of the benzoylpiperidine subfamily. This classification is based on the presence of the characteristic benzoyl-piperidine linkage, where the piperidine nitrogen is directly connected to a carbonyl carbon that is part of a benzoyl system. The compound can be further subcategorized as an ortho-substituted benzoylpiperidine due to the ethoxy group's position adjacent to the carbonyl attachment point on the benzene ring. This specific substitution pattern creates unique steric constraints and electronic effects that influence the molecule's three-dimensional conformation and chemical reactivity.

From a stereochemical perspective, the compound contains a chiral center at the carbon bearing the methyl substituent on the piperidine ring, potentially existing as two enantiomers with distinct biological activities. The piperidine ring adopts a chair conformation similar to cyclohexane, with the substituents occupying either axial or equatorial positions depending on the specific conformer. The methyl group's position relative to the benzoyl substituent creates conformational preferences that influence the molecule's overall shape and potential interactions with biological targets. Understanding these conformational aspects is crucial for predicting the compound's behavior in various chemical and biological environments.

The heterocyclic nature of the piperidine ring contributes significantly to the compound's classification and properties. Piperidine itself is recognized as a privileged scaffold in medicinal chemistry, appearing in numerous pharmaceutically active compounds across diverse therapeutic areas. The nitrogen atom in the piperidine ring can exist in different protonation states depending on pH, affecting the compound's solubility, permeability, and biological activity. This pH-dependent behavior is characteristic of basic nitrogen-containing heterocycles and represents an important consideration in pharmaceutical applications and chemical handling procedures.

Classification Category Specific Designation Key Structural Features
Primary Class N-Acylpiperidine Amide linkage between piperidine and carbonyl
Secondary Class Benzoylpiperidine Phenyl group attached to acyl carbon
Tertiary Class Ortho-substituted derivative Ethoxy group in 2-position of benzene ring
Stereochemical Class Chiral methylpiperidine Asymmetric carbon bearing methyl substituent

Position Within Benzoylpiperidine Chemical Family

Within the extensive benzoylpiperidine chemical family, 1-(2-Ethoxybenzoyl)-2-methylpiperidine occupies a distinctive position characterized by its specific substitution pattern and structural features. The benzoylpiperidine motif represents a privileged structure in medicinal chemistry, defined as a molecular framework that appears frequently in bioactive compounds across multiple therapeutic areas. This privileged status stems from the scaffold's ability to provide favorable interactions with diverse biological targets while maintaining suitable pharmacokinetic properties. The compound's position within this family is defined by the combination of ortho-ethoxy substitution on the benzoyl ring and methyl substitution on the piperidine ring, creating a unique molecular signature within the broader structural class.

Comparative analysis with other benzoylpiperidine derivatives reveals the importance of substitution patterns in determining biological activity and chemical properties. For instance, the related compound 1-(4-Methoxybenzoyl)-2-methylpiperidine features para-methoxy substitution instead of ortho-ethoxy, resulting in different steric and electronic characteristics. The ortho-positioning of the ethoxy group in 1-(2-Ethoxybenzoyl)-2-methylpiperidine creates potential for intramolecular interactions and conformational constraints that are absent in para-substituted analogs. These structural differences can translate into significant variations in biological activity, receptor selectivity, and pharmacokinetic behavior.

The synthetic accessibility of benzoylpiperidine derivatives, including 1-(2-Ethoxybenzoyl)-2-methylpiperidine, contributes to their prominence in drug discovery programs. The modular nature of the synthesis allows for systematic structural modifications, enabling structure-activity relationship studies and optimization of pharmacological properties. Common synthetic approaches involve the coupling of appropriately substituted benzoyl derivatives with methylpiperidine precursors, followed by purification and characterization procedures. The straightforward synthetic methodology has facilitated the preparation of extensive compound libraries for biological screening and medicinal chemistry applications.

The pharmacological significance of the benzoylpiperidine family extends across multiple therapeutic areas, including antipsychotic medications, analgesics, and anti-cancer agents. Notable examples include haloperidol and droperidol in the antipsychotic category, and various fentanyl analogs in pain management applications. The structural diversity within the family allows for fine-tuning of selectivity profiles and optimization of therapeutic indices. 1-(2-Ethoxybenzoyl)-2-methylpiperidine represents a specific point within this structure-activity landscape, with its unique substitution pattern potentially offering distinct pharmacological profiles compared to more extensively studied analogs.

Historical Development and Discovery

The historical development of 1-(2-Ethoxybenzoyl)-2-methylpiperidine is intrinsically linked to the broader evolution of piperidine chemistry and the recognition of benzoylpiperidine derivatives as important synthetic targets. Piperidine itself was first reported in 1850 by Scottish chemist Thomas Anderson and independently in 1852 by French chemist Auguste Cahours, who obtained it through the treatment of piperine with nitric acid. This early discovery established the foundation for subsequent developments in piperidine chemistry and the eventual synthesis of more complex derivatives incorporating the piperidine scaffold.

The progression from simple piperidine to substituted benzoylpiperidine derivatives occurred gradually throughout the 20th century, driven by advances in synthetic methodology and growing recognition of the pharmacological potential of nitrogen-containing heterocycles. The development of reliable acylation procedures and the availability of diverse benzoyl chloride derivatives enabled the systematic preparation of benzoylpiperidine libraries. The specific synthesis of ethoxy-substituted derivatives likely emerged from efforts to explore the effects of alkoxy substitution on biological activity and physicochemical properties within established pharmaceutical programs.

The recognition of benzoylpiperidine derivatives as privileged structures in medicinal chemistry has intensified research interest in compounds like 1-(2-Ethoxybenzoyl)-2-methylpiperidine. This designation reflects the frequent appearance of the benzoylpiperidine motif in clinically relevant pharmaceuticals and the scaffold's proven ability to generate compounds with favorable drug-like properties. The systematic exploration of substitution patterns, including the ortho-ethoxy configuration present in this compound, represents a logical extension of structure-activity relationship studies within the benzoylpiperidine family.

Contemporary research efforts continue to expand the synthetic and biological understanding of benzoylpiperidine derivatives, with 1-(2-Ethoxybenzoyl)-2-methylpiperidine serving as a representative example of the ongoing evolution in this chemical space. The compound's inclusion in commercial chemical libraries and research databases reflects its perceived value as a synthetic intermediate and potential lead compound for pharmaceutical development. The availability of detailed structural data, including crystallographic information and spectroscopic characterization, supports continued investigation of its properties and applications.

Significance in Heterocyclic Chemistry Research

The significance of 1-(2-Ethoxybenzoyl)-2-methylpiperidine in heterocyclic chemistry research extends beyond its individual properties to encompass broader themes in nitrogen heterocycle chemistry and drug discovery. As a representative member of the piperidine family, this compound exemplifies the importance of saturated six-membered nitrogen heterocycles in pharmaceutical sciences. The piperidine ring system appears in approximately 20% of pharmaceutically active compounds, making it one of the most prevalent heterocyclic motifs in medicinal chemistry. This widespread occurrence reflects the favorable balance of stability, synthetic accessibility, and biological activity associated with the piperidine scaffold.

The compound's role in heterocyclic chemistry research is particularly significant in the context of bioisosterism and scaffold hopping strategies. The benzoylpiperidine motif serves as a potential bioisostere for other heterocyclic systems, allowing medicinal chemists to modify the core structure of lead compounds while maintaining or improving biological activity. The specific substitution pattern in 1-(2-Ethoxybenzoyl)-2-methylpiperidine provides opportunities to study the effects of steric bulk, electronic properties, and conformational constraints on biological activity. These structure-activity relationships contribute to the fundamental understanding of how molecular structure influences pharmacological behavior.

From a synthetic chemistry perspective, the compound represents an excellent model system for studying various aspects of heterocyclic synthesis and functionalization. The presence of multiple reactive sites, including the piperidine nitrogen and the aromatic ring system, allows for diverse chemical transformations and the preparation of analogs with modified properties. The development of efficient synthetic routes to benzoylpiperidine derivatives has contributed to advances in amide bond formation, heterocyclic alkylation, and aromatic substitution methodologies. These synthetic developments have broader implications for the preparation of complex nitrogen-containing molecules across various research areas.

The compound's significance in contemporary research is further enhanced by its potential applications in emerging areas such as molecular recognition and supramolecular chemistry . The combination of hydrogen bond acceptor and donor capabilities, along with aromatic interactions, makes benzoylpiperidine derivatives attractive building blocks for the construction of more complex molecular assemblies. The specific structural features of 1-(2-Ethoxybenzoyl)-2-methylpiperidine, including the ethoxy substituent and the chiral center, provide opportunities for studying enantioselective recognition and asymmetric synthesis applications.

Research Area Specific Applications Key Advantages
Medicinal Chemistry Lead compound optimization Privileged scaffold status
Synthetic Chemistry Methodology development Multiple functionalization sites
Chemical Biology Probe molecule design Favorable physicochemical properties
Supramolecular Chemistry Recognition element Diverse interaction capabilities

Properties

Molecular Formula

C15H21NO2

Molecular Weight

247.33g/mol

IUPAC Name

(2-ethoxyphenyl)-(2-methylpiperidin-1-yl)methanone

InChI

InChI=1S/C15H21NO2/c1-3-18-14-10-5-4-9-13(14)15(17)16-11-7-6-8-12(16)2/h4-5,9-10,12H,3,6-8,11H2,1-2H3

InChI Key

FCAHFHIFBQQYTP-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1C(=O)N2CCCCC2C

Canonical SMILES

CCOC1=CC=CC=C1C(=O)N2CCCCC2C

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Their Properties

Key analogs include:

Compound Name Substituents CAS Number Key Applications
1-(3-Cyclohexen-1-ylcarbonyl)-2-methylpiperidine (AI3-37220) Cyclohexenylcarbonyl, 2-methyl 69462-43-7 Insect repellent (ticks, mosquitoes)
1-(2-Chlorobenzoyl)-2-methylpiperidine Chlorobenzoyl, 2-methyl 326898-58-2 Pesticide intermediate
DEET (N,N-diethyl-3-methylbenzamide) Diethylamide, methylbenzoyl 134-62-3 Broad-spectrum repellent
1-(2-Ethoxybenzoyl)piperidine (unmethylated analog) Ethoxybenzoyl, no methyl 20308-67-2 Research chemical
Structural Insights:
  • AI3-37220 : The cyclohexenyl group enhances lipid solubility, prolonging repellent action against ticks and mosquitoes ().
  • Chlorobenzoyl analog : The electron-withdrawing chlorine atom increases stability and bioactivity in pesticides ().
  • DEET: A non-piperidine repellent with rapid volatility, offering shorter protection compared to piperidine derivatives ().

Molecular and Physicochemical Comparisons

Property 1-(2-Ethoxybenzoyl)-2-methylpiperidine (Predicted) AI3-37220 1-(2-Chlorobenzoyl)-2-methylpiperidine
Molecular Weight ~249.3 g/mol 235.3 g/mol 237.72 g/mol
LogP (Lipophilicity) ~3.5 (estimated) 3.8 () 3.3 ()
Key Functional Groups Ethoxybenzoyl, 2-methylpiperidine Cyclohexenylcarbonyl, 2-methylpiperidine Chlorobenzoyl, 2-methylpiperidine
Bioactivity Hypothesized repellent/pesticide Repellent Pesticide
  • Lipophilicity : AI3-37220’s higher LogP (3.8) correlates with prolonged dermal retention, enhancing repellent duration. The ethoxy group’s moderate polarity may balance solubility and persistence.
  • Metabolic Stability : Methyl groups on piperidine (common in all analogs) reduce ring oxidation, extending half-life compared to unmethylated derivatives ().

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